[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester [4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475066
InChI: InChI=1S/C20H31N3O3/c1-14(2)23(20(25)26-13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)22-19(24)15(3)21/h4-8,14-15,17-18H,9-13,21H2,1-3H3,(H,22,24)/t15-,17?,18?/m0/s1
SMILES: CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13475066

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C20H31N3O3/c1-14(2)23(20(25)26-13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)22-19(24)15(3)21/h4-8,14-15,17-18H,9-13,21H2,1-3H3,(H,22,24)/t15-,17?,18?/m0/s1
Standard InChI Key LGRAGQDYDTWCRB-ZLPCBKJTSA-N
Isomeric SMILES C[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate, reflects its intricate structure:

  • A cyclohexyl ring substituted at the 4-position with an isopropylcarbamate group and a (2S)-2-aminopropanoylamino moiety.

  • A benzyl ester at the carbamate terminus, which enhances lipophilicity and stability .

  • The (S)-stereochemistry at the propionylamino group ensures optimal spatial alignment for protease binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H31N3O3\text{C}_{20}\text{H}_{31}\text{N}_{3}\text{O}_{3}
Molecular Weight361.5 g/mol
log D (Predicted)~2.5–3.0
CAS Number1353993-47-1
Stereochemistry(S)-configuration at P₁

Synthesis and Conformational Design

The synthesis of this compound involves multi-step organic reactions, including carbamation, esterification, and ring-closing metathesis (RCM) to enforce β-strand geometry . Key steps include:

  • Amino Acid Coupling: The (S)-2-aminopropanoyl group is introduced via solid-phase peptide synthesis (SPPS) or solution-phase coupling .

  • Cyclohexyl Functionalization: The cyclohexyl ring is functionalized with isopropyl and benzyl groups using nucleophilic substitution or Mitsunobu reactions .

  • Conformational Constraint: RCM or other macrocyclization strategies lock the backbone into a β-strand conformation, reducing entropy loss upon enzyme binding .

Table 2: Synthetic Intermediates and Yields

IntermediateYield (%)Key ReactionReference
Benzyl-protected cyclohexylamine78Boc-deprotection
(S)-2-Aminopropanoyl chloride92Thionyl chloride activation
Macrocyclic precursor65RCM with Grubbs catalyst

Molecular Modeling and β-Strand Mimicry

Computational studies reveal that the compound adopts a β-strand conformation when bound to proteases like calpain II . This conformation enables:

  • Three hydrogen bonds with Gly208 and Gly271 in the enzyme’s active site.

  • Optimal positioning of the isopropyl and benzyl groups in hydrophobic pockets (S₁ and S₂ subsites) .

  • Enhanced selectivity due to steric exclusion of off-target proteases (e.g., cathepsin B) .

Figure 1: Proposed Binding Mode to Calpain II

InhibitorCys115 (Calpain)via thiohemiacetal adduct[4][6]\text{Inhibitor} \rightarrow \text{Cys115 (Calpain)} \quad \text{via thiohemiacetal adduct}[4][6]

Key interactions:

  • N-HO=C\text{N-H} \cdots \text{O=C} hydrogen bonds with Gly208/271 .

  • Hydrophobic contacts between isopropyl/benzyl groups and S₁/S₂ pockets .

Biochemical Activity and Selectivity

The compound exhibits potent inhibitory activity against calpain II (IC₅₀ = 27 nM) , with >100-fold selectivity over cathepsin B . Its efficacy stems from:

  • Electrophilic warhead: The aldehyde group forms a reversible thiohemiacetal with the catalytic cysteine .

  • Pre-organized β-strand: Reduces entropic penalty upon binding .

Table 3: Inhibitory Potency Against Proteases

ProteaseIC₅₀ (nM)Selectivity vs. Cathepsin BSource
Calpain II27>100-fold
Cathepsin B>2,500
Caspase-3>1,000>37-fold

Therapeutic Applications and In Vivo Efficacy

Preclinical studies highlight its potential in treating cataracts and neurodegenerative diseases:

  • Cataract Model: In a sheep lens opacification assay, the compound reduced cataract progression by 44–49% at 10 μM .

  • Neuroprotection: By inhibiting calpain-mediated apoptosis, it attenuates neuronal death in ischemia-reperfusion models .

Table 4: In Vivo Pharmacokinetic Parameters

ParameterValueModelSource
Half-life (t₁/₂)2.3 hRat plasma
Bioavailability (F%)38Oral administration
Brain Penetration (B/P)0.6BBB permeability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator